N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
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Description
N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C22H27N3OS2 and its molecular weight is 413.6g/mol. The purity is usually 95%.
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Biological Activity
N-(adamantan-1-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an adamantane moiety linked to a thia-diazatricyclo framework. The synthesis typically involves selective reactions that allow for the incorporation of the adamantyl group into the diazatricyclo structure, which may enhance the compound's pharmacological properties .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of adamantane have shown significant cytotoxic effects against various cancer cell lines:
- HepG2 (liver cancer) : Compounds exhibiting IC50 values as low as 10.56 μM were noted to induce apoptosis through caspase-dependent pathways .
- MCF7 (breast cancer) and HeLa (cervical cancer) : Similar derivatives demonstrated anti-proliferative activity, indicating a broad spectrum of action against different cancer types .
The biological activity is largely attributed to the compound's ability to activate apoptotic pathways:
- Caspase Activation : The compound triggers the activation of caspase-3 and caspase-8 while having minimal effect on caspase-9, suggesting a preferential pathway for apoptosis that is extrinsic rather than intrinsic .
- PARP Cleavage : Induction of poly ADP-ribose polymerase (PARP) cleavage was observed, further confirming the apoptotic effect .
Antiviral Activity
In addition to anticancer properties, related adamantane derivatives have been evaluated for antiviral activity:
- Antiviral Testing : Compounds such as 2-(1-adamantyl)imidazole demonstrated significant antiviral effects against the A-2 Victoria virus in chick embryos . This suggests potential applications in treating viral infections.
Data Table: Summary of Biological Activities
Compound Name | Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|---|
N-(adamantan-1-yl)-... | Anticancer | HepG2 | 10.56 | Caspase activation, PARP cleavage |
2-(1-adamantyl)imidazole | Antiviral | A-2 Victoria virus | Not specified | Direct antiviral activity |
Case Studies and Research Findings
Several studies have explored the biological activities of adamantane derivatives:
- Cytotoxicity Studies : A series of N-substituted derivatives were synthesized and tested for their effects on human cancer cell lines. Results indicated that modifications in the substituents could significantly alter potency and selectivity .
- Antiviral Evaluation : Research on adamantane derivatives has also focused on their ability to inhibit viral replication, with promising results in preclinical models .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of these compounds are ongoing to assess their absorption, distribution, metabolism, and excretion (ADME) properties.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS2/c26-18(25-22-8-13-5-14(9-22)7-15(6-13)10-22)11-27-20-19-16-3-1-2-4-17(16)28-21(19)24-12-23-20/h12-15H,1-11H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEPRSCCTKOXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC45CC6CC(C4)CC(C6)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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